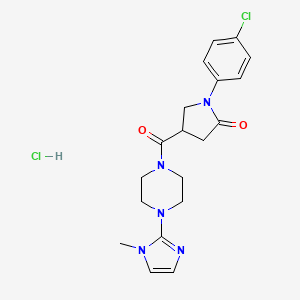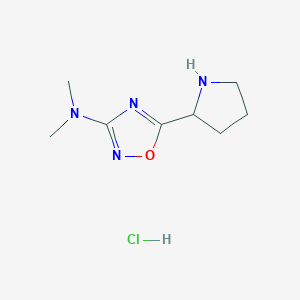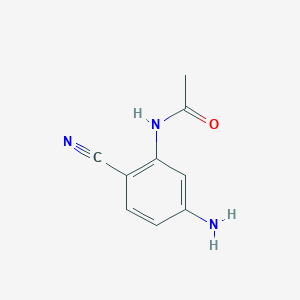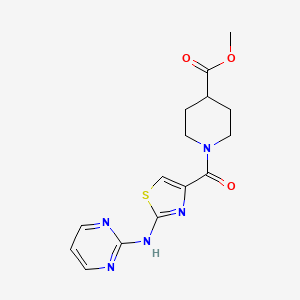
1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C19H23Cl2N5O2 and its molecular weight is 424.33. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on closely related compounds demonstrates intricate molecular interactions with biological receptors. For instance, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into its conformational dynamics and binding interaction with the CB1 cannabinoid receptor. Conformational analysis and comparative molecular field analysis (CoMFA) reveal the steric and electrostatic determinants critical for receptor binding and activity, suggesting a complex interplay between molecular conformation and receptor interaction that could be relevant for the research compound (Shim et al., 2002).
Potential Therapeutic Applications
Another study focuses on the discovery of a clinical candidate, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, highlighting its potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase-1. This compound demonstrates significant aqueous solubility and oral absorption, showcasing the therapeutic potential of structurally complex compounds in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial and Antioxidant Activities
Further exploration into novel pyridine and fused pyridine derivatives has identified compounds with promising antimicrobial and antioxidant activities. The study illustrates the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrating their moderate to good binding energies towards GlcN-6-P synthase, a target protein, along with observed antimicrobial and antioxidant properties (Flefel et al., 2018).
Novel Metal-Based Chemotherapy
The exploration of metal-based complexes for chemotherapy against tropical diseases introduces an innovative approach to drug development. Compounds synthesized in this research, including those with imidazole derivatives, showcase a potential path towards developing metal-based chemotherapeutic agents, reflecting the diverse applicability of structurally complex molecules in medical research (Navarro et al., 2000).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2.ClH/c1-22-7-6-21-19(22)24-10-8-23(9-11-24)18(27)14-12-17(26)25(13-14)16-4-2-15(20)3-5-16;/h2-7,14H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVGEAYHPBQUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)




![N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2701888.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2701889.png)
![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2701890.png)